molecular formula C6H13NO2 B1673035 Carbamic acid, 1-methylbutyl ester CAS No. 541-95-7

Carbamic acid, 1-methylbutyl ester

Cat. No. B1673035
CAS RN: 541-95-7
M. Wt: 131.17 g/mol
InChI Key: HZMVPSHLMIQQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is the chemical compound with the formula H2NCOOH . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen . Carbamic acid, 1-methylethyl ester has a molecular weight of 103.1198 .


Synthesis Analysis

Many substituted carbamic acids (RHNCOOH or RR′NCOOH), can be readily synthesized by bubbling carbon dioxide through solutions of the corresponding amine (RNH2 or RR′NH, respectively) in an appropriate solvent, such as DMSO or supercritical carbon dioxide .


Molecular Structure Analysis

The molecular structure of Carbamic acid, 1-methylethyl ester is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Aqueous amine scrubbers are effective because amines react selectively with CO2 to produce carbamic acid intermediates, which rapidly react with a second equivalent of amine to produce ammonium carbamates . Under aqueous conditions, ammonium carbamates and carbamic acids can further react with water to produce ammonium (bi)carbonates .

Scientific Research Applications

Inhibition and Enzymatic Activity

Carbamic acid esters have been extensively studied for their inhibitory effects on various enzymes, playing a crucial role in potential therapeutic applications for conditions like pain, inflammation, and neurodegenerative diseases. For instance, N-(2-Oxo-3-oxetanyl)carbamic acid esters, including the 1-methylbutyl ester variant, have been identified as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA). Such compounds are considered promising for treating pain and inflammation due to their structure-activity relationships, leading to the identification of potent NAAA inhibitors through 3D QSAR studies (Ponzano et al., 2014).

Agricultural and Antifungal Applications

Derivatives of carbamic acid, including the 1-methylbutyl ester, are widely utilized in agriculture as chemical agents for plant protection. These compounds have been employed as herbicides, insecticides, and fungicides due to their ability to control harmful insects, monocotyledonous weeds, and fungal pathogens. The structure and biological activity relationship of carbamic acid derivatives have been subjects of extensive research, leading to the development of compounds with optimized efficacy and reduced toxicity to non-target organisms (Melnikov, 1971).

Pharmacological and Therapeutic Research

Research into carbamic acid esters extends into pharmacological domains, exploring their utility as prodrugs to enhance the bioavailability and efficacy of therapeutic agents. For example, carbamic acid esters have been synthesized and evaluated as prodrug forms for dopaminergic drugs, aiming to protect parent compounds from first-pass metabolism and improve therapeutic outcomes in conditions like Alzheimer's disease. Such studies reveal the chemical and enzymatic stability of these esters and their potential in drug development (Hansen et al., 1991).

Synthetic and Chemical Applications

The versatility of carbamic acid esters is further demonstrated in synthetic chemistry, where they serve as intermediates in the synthesis of various organic compounds. Techniques for the efficient synthesis of carbamic esters from carbon dioxide, epoxides, and amines have been developed, underscoring the importance of these esters in organic synthesis and the broader chemical industry. This approach highlights the growing interest in utilizing carbamic acid esters for developing sustainable chemical processes and materials (Yoshida & Inoue, 1980).

Safety And Hazards

Handling of Carbamic acid, 1-methylethyl ester should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided .

Future Directions

There is a need for CO2 capture via new chemistry that goes beyond the traditional formation of ammonium carbamates. Ionic liquid and metal–organic framework sorbents can give rise to capture products that are not favourable for aqueous amines, including carbamic acids, carbamate–carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids .

properties

IUPAC Name

pentan-2-yl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMVPSHLMIQQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031558
Record name 1-Methylbutyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, 1-methylbutyl ester

CAS RN

541-95-7
Record name Hedonal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hedonal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylbutyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLBUTYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1KN15LF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, 1-methylbutyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, 1-methylbutyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, 1-methylbutyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, 1-methylbutyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, 1-methylbutyl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, 1-methylbutyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.